1-(3-Bromophenyl)-9H-pyrido[3,4-b]indole
Description
Significance of β-Carboline Alkaloids in Medicinal Chemistry and Organic Synthesis
β-Carboline alkaloids are a vast and structurally diverse family of indole (B1671886) alkaloids. nih.gov They are of great interest due to their wide range of biochemical and pharmacological functions. nih.gov These compounds have been shown to interact with various biological targets, including DNA, cyclin-dependent kinases (CDKs), topoisomerases, and monoamine oxidases. nih.govresearchgate.net Furthermore, they can modulate the activity of several neurotransmitter receptors, such as benzodiazepine (B76468) and serotonin (B10506) receptors. nih.govresearchgate.net
This broad spectrum of activity translates into a diverse array of pharmacological properties, including sedative, anxiolytic, hypnotic, anticonvulsant, antitumor, antiviral, antiparasitic, and antimicrobial effects. nih.govresearchgate.net The versatility of the β-carboline scaffold has made it a "privileged structure" in drug discovery, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. This has spurred extensive research in organic synthesis to develop novel methods for the construction and functionalization of the β-carboline core, aiming to create new therapeutic agents with improved potency and selectivity.
Overview of the 9H-Pyrido[3,4-b]indole Scaffold as a Pharmacophore
The tricyclic ring system of 9H-pyrido[3,4-b]indole is the fundamental pharmacophore responsible for the biological activities of β-carbolines. This scaffold is present in numerous natural products and synthetic molecules with significant therapeutic potential. nih.govnih.gov The arrangement of its indole and pyridine (B92270) rings provides a rigid framework with specific steric and electronic properties that allow it to interact with a variety of biological macromolecules.
The planar, aromatic nature of the fully unsaturated β-carboline ring system, as seen in 1-(3-Bromophenyl)-9H-pyrido[3,4-b]indole, is particularly important for activities such as DNA intercalation, a mechanism of action for some anticancer agents. nih.gov Furthermore, the nitrogen atoms within the scaffold can act as hydrogen bond donors or acceptors, facilitating binding to the active sites of enzymes and receptors. The versatility of the 9H-pyrido[3,4-b]indole scaffold allows for the introduction of various substituents at different positions, leading to a wide range of derivatives with tailored biological activities. nih.govnih.gov
Rationale for Research on 1-Aryl-9H-pyrido[3,4-b]indole Derivatives
The introduction of an aryl substituent at the C-1 position of the β-carboline scaffold has been a key strategy in the development of new bioactive compounds. Research has shown that the presence of a 1-aryl group can significantly influence the pharmacological profile of the molecule. For instance, 1-aryl-β-carboline derivatives have been investigated for their potential as anticancer agents, with some compounds exhibiting potent antiproliferative activity against various cancer cell lines. nih.govnih.gov
The nature and substitution pattern of the aryl ring play a crucial role in determining the biological activity. The "3-bromophenyl" group in this compound introduces a bulky, lipophilic, and electron-withdrawing bromine atom. Halogen atoms like bromine can enhance binding affinity to target proteins through halogen bonding and can also improve pharmacokinetic properties such as membrane permeability and metabolic stability. Brominated β-carbolines isolated from marine organisms have demonstrated cytotoxic and antiviral activities. researchgate.net Therefore, the synthesis and study of this compound and related compounds are driven by the potential to discover novel therapeutic agents with unique biological activities.
Historical Context and Evolution of β-Carboline Research
The history of β-carboline research dates back to the early 20th century with the discovery of the Pictet-Spengler reaction in 1911, a key chemical reaction for the synthesis of tetrahydro-β-carbolines from tryptamines and aldehydes or ketones. nih.gov This discovery paved the way for the synthesis of a wide variety of β-carboline derivatives. Another classical method, the Bischler-Napieralski reaction, provides a route to 3,4-dihydro-β-carbolines. nih.govactanaturae.rubeilstein-journals.org
Initially, research focused on naturally occurring β-carbolines found in various plants and animals. Over the decades, the field has evolved significantly, driven by advances in synthetic organic chemistry and a deeper understanding of the molecular mechanisms of diseases. Modern research on β-carbolines is characterized by the development of more efficient and versatile synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions, which allow for the precise introduction of a wide range of substituents onto the β-carboline scaffold. nih.gov This has enabled the creation of large libraries of novel β-carboline derivatives for high-throughput screening and the systematic exploration of structure-activity relationships, leading to the identification of compounds with potent and selective biological activities.
Structure
3D Structure
Properties
Molecular Formula |
C17H11BrN2 |
|---|---|
Molecular Weight |
323.2 g/mol |
IUPAC Name |
1-(3-bromophenyl)-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C17H11BrN2/c18-12-5-3-4-11(10-12)16-17-14(8-9-19-16)13-6-1-2-7-15(13)20-17/h1-10,20H |
InChI Key |
LJDAUNCFNFQWMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Synthetic Methodologies for 1 3 Bromophenyl 9h Pyrido 3,4 B Indole and Its Analogues
Pioneering Synthetic Routes to the 9H-Pyrido[3,4-b]indole Nucleus
The foundational step in synthesizing 1-(3-Bromophenyl)-9H-pyrido[3,4-b]indole and its analogues is the creation of the tricyclic tetrahydro-β-carboline core. The Pictet-Spengler reaction is the most crucial and widely utilized method for this transformation. rsc.org
Pictet-Spengler Condensation Reactions
First discovered by Amé Pictet and Theodor Spengler in 1911, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline or, in this context, a tetrahydro-β-carboline. rsc.org For the synthesis of the target compound, this reaction would specifically involve the condensation of tryptamine (B22526) with 3-bromobenzaldehyde (B42254). The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic substitution on the electron-rich indole (B1671886) ring to form the new six-membered ring. rsc.org
The traditional Pictet-Spengler reaction is typically carried out under acidic conditions, which are necessary to catalyze both the formation of the iminium ion intermediate and the subsequent ring-closing cyclization. rsc.org A variety of Brønsted and Lewis acids can be employed as catalysts.
Key Features of the Classic Pictet-Spengler Reaction:
| Feature | Description |
| Reactants | Tryptamine (or a derivative) and an aldehyde (e.g., 3-bromobenzaldehyde). |
| Catalysts | Brønsted acids (TFA, HCl, p-TsOH) or Lewis acids (Yb(OTf)₃, Sc(OTf)₃). rsc.org |
| Solvents | Protic or aprotic solvents, including water under specific conditions. |
| Mechanism | 1. Formation of a Schiff base from the amine and aldehyde. 2. Protonation of the imine to form a highly electrophilic iminium ion. 3. Intramolecular electrophilic attack of the indole C2 position onto the iminium carbon. 4. Tautomerization to regain aromaticity, yielding the tetrahydro-β-carboline. rsc.org |
This robust and high-yielding reaction remains a cornerstone for the synthesis of the tetrahydro-β-carboline skeleton, the direct precursor to this compound.
To address the demand for enantiomerically pure compounds, which often exhibit distinct pharmacological profiles, asymmetric versions of the Pictet-Spengler reaction have been developed. Biocatalysis, using enzymes like Pictet-Spenglerases, offers a powerful method for achieving high stereoselectivity. Specifically, variants of Strictosidine Synthase (STR) have been engineered to catalyze the asymmetric condensation of tryptamine with various benzaldehyde (B42025) derivatives.
Researchers have successfully developed a double variant of Rauvolfia serpentina STR (RsSTR V176L/V208A) that accepts a range of ortho-, meta-, and para-substituted benzaldehydes, which would include 3-bromobenzaldehyde. This enzymatic approach produces the corresponding chiral 1-aryl-tetrahydro-β-carbolines with excellent enantiomeric excess (up to 99% ee), yielding the (R)-configured products. This method provides a green and highly selective alternative to traditional chemical catalysts for producing chiral precursors.
In pursuit of greener and more sustainable synthetic methods, an electrochemical approach for the synthesis of tetrahydro-β-carboline derivatives has been developed. researchgate.netgoogle.com This method utilizes deep eutectic solvents (DESs) as both the solvent and in situ electrolyte, eliminating the need for hazardous catalysts and traditional volatile organic solvents. researchgate.netgoogle.comnih.govresearchgate.net
The reaction is conducted in an undivided electrochemical cell, often using simple graphite (B72142) electrodes. nih.gov This atom-efficient process reduces reaction times and energy requirements compared to conventional heating methods. researchgate.netnih.gov The scope of this reaction has been demonstrated with various aromatic aldehydes, proving its utility for synthesizing a library of 1-substituted tetrahydro-β-carbolines, including the 1-(3-bromophenyl) derivative. nih.govresearchgate.netnih.gov
Advantages of the Electrochemical DES Method:
| Advantage | Detail |
| Green Chemistry | Eliminates hazardous catalysts and volatile organic solvents. DESs are biodegradable and non-inflammable. google.comnih.gov |
| Atom Economy | High atom efficiency as it avoids the use of external chemical oxidants or reductants. google.com |
| Efficiency | Reduced reaction times and lower energy consumption. researchgate.net |
| Simplicity | Can be performed in a one-pot, two-step process with simplified workup. researchgate.net |
Derivatization from L-Tryptophan and Related Precursors
L-tryptophan, a readily available and chiral amino acid, is a valuable starting material for the stereocontrolled synthesis of tetrahydro-β-carbolines. analis.com.mymdpi.com When L-tryptophan or its esters are used in the Pictet-Spengler reaction, the existing stereocenter at what will become the C3 position can direct the stereochemistry of the newly formed C1 center. mdpi.com
The reaction of L-tryptophan with an aldehyde like 3-bromobenzaldehyde typically yields the 1,3-disubstituted tetrahydro-β-carboline-3-carboxylic acid. nih.gov The stereochemical outcome (cis or trans relationship between the C1 and C3 substituents) can often be controlled by the reaction conditions. mdpi.com For many applications, the C3-carboxyl group is subsequently removed through a decarboxylation step, which can be achieved using various reagents, including potassium dichromate in acetic acid. analis.com.my This strategy provides a practical route to enantioenriched 1-aryl-tetrahydro-β-carbolines from a natural chiral pool precursor. analis.com.mymdpi.com
Oxidation Strategies for Aromatization to 9H-Pyrido[3,4-b]indole Derivatives
The final step in the synthesis of this compound is the aromatization of the corresponding tetrahydro-β-carboline intermediate. This oxidative dehydrogenation removes four hydrogen atoms from the newly formed heterocyclic ring to create the fully aromatic β-carboline system. A variety of oxidation methods have been reported to achieve this transformation efficiently. ljmu.ac.uk
Common Oxidants for Aromatization of Tetrahydro-β-carbolines:
| Oxidizing Agent | Conditions | Notes |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Typically in an inert solvent like dioxane or toluene (B28343), often with heating. | A powerful and common dehydrogenating agent for this type of transformation. ljmu.ac.uk |
| 2-Iodoxybenzoic acid (IBX) | Mild conditions, often at room temperature in a solvent like DMSO. | An effective and relatively mild oxidant. ljmu.ac.uk |
| Potassium Permanganate (KMnO₄) | Basic conditions, often in acetone (B3395972) or pyridine (B92270). | A strong, classical oxidant. |
| Manganese Dioxide (MnO₂) | Often used in a neutral solvent like chloroform (B151607) or dichloromethane. | A common reagent for oxidizing allylic/benzylic-type alcohols and amines. |
| Catalytic Aerobic Oxidation | Uses a catalyst (e.g., a composite like H₃PO₄·12WO₃/OMS-2) with air or oxygen as the terminal oxidant. | A green chemistry approach that avoids stoichiometric toxic metal oxidants. rsc.org |
| Potassium Dichromate (K₂Cr₂O₇) | In acetic acid. | Can effect both decarboxylation (if starting from a tryptophan-derived intermediate) and aromatization. analis.com.my |
The choice of oxidant and reaction conditions can be tuned based on the specific substituents present on the tetrahydro-β-carboline ring to maximize the yield of the desired this compound. ljmu.ac.uk
Regioselective Functionalization at the 1-Position of the β-Carboline Core
The introduction of substituents at the 1-position of the β-carboline core is a critical step in the synthesis of a diverse array of analogues. This functionalization significantly influences the molecule's biological and photophysical properties.
Introduction of Aryl Substituents (General)
The synthesis of 1-aryl-β-carbolines can be achieved through several established methods. A common approach involves the dehydrogenation of 1-aryl-tetrahydro-β-carboline precursors. cdnsciencepub.com These precursors are typically synthesized via the Pictet-Spengler reaction between tryptamine and an appropriate aryl aldehyde. tandfonline.comtandfonline.com The subsequent aromatization of the tetrahydro-β-carboline ring system is often accomplished using a palladium on charcoal (Pd/C) catalyst in a suitable solvent under reflux or in a Parr bomb. cdnsciencepub.com
Another powerful and versatile method for introducing aryl groups at the 1-position is the Suzuki cross-coupling reaction. acs.org This palladium-catalyzed reaction allows for the coupling of a 1-triflate-substituted β-carboline with a wide range of aryl boronic acids. This strategy offers a divergent approach, enabling the synthesis of a library of 1-aryl-β-carbolines from a common intermediate. acs.org The reaction conditions typically involve a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0), a phosphine (B1218219) ligand like triphenylphosphine, and a base, for instance, sodium carbonate, in a solvent system like toluene and ethanol. acs.org
Specific Synthetic Approaches for 1-(3-Bromophenyl) and Related Aryl-Substituted β-Carbolines
The synthesis of this compound can be envisioned using the general strategies outlined above. For instance, the Pictet-Spengler reaction of tryptamine with 3-bromobenzaldehyde would yield the corresponding 1-(3-bromophenyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole, which can then be dehydrogenated to the final aromatic product.
Alternatively, the Suzuki cross-coupling provides a highly adaptable route. Starting from a 1-triflate-β-carboline, coupling with (3-bromophenyl)boronic acid under standard Suzuki conditions would furnish this compound. The robustness of this method allows for the synthesis of a diverse set of 1-aryl-β-carbolines with varying electronic and steric properties on the aryl substituent. acs.org
| Entry | Aryl Boronic Acid | Product | Yield (%) |
| 1 | 4-Isoquinolineboronic acid | 1-(4-Isoquinolinyl)-β-carboline | Moderate to Excellent |
| 2 | 2-Methyl-1-naphthalene boronic acid | 1-(2-Methyl-1-naphthyl)-β-carboline | 14-28 |
| 3 | Various substituted aryl boronic acids | Corresponding 1-aryl-β-carbolines | Moderate to Excellent |
This table illustrates the versatility of the Suzuki cross-coupling reaction for the synthesis of various 1-aryl-β-carbolines from a common triflate precursor. Yields are reported as described in the source literature. acs.org
Derivatization at the 3-Position of 9H-Pyrido[3,4-b]indoles
The 3-position of the β-carboline ring is another key site for structural modification, leading to a wide range of derivatives with distinct properties.
Synthesis of 3-Carboxylate and Carbaldehyde Derivatives
The synthesis of β-carboline-3-carboxylic acid derivatives often starts from L-tryptophan. sciforum.net The Pictet-Spengler reaction of tryptophan with an appropriate aldehyde, followed by oxidation, is a common route to produce the β-carboline-3-carboxylic acid scaffold. sciforum.netmdpi.com For instance, the reaction of tryptophan with vanillin (B372448) in acetic acid yields the corresponding tetrahydro-β-carboline, which can be subsequently aromatized. sciforum.net The resulting carboxylic acid can be esterified to produce 3-carboxylate derivatives. sciforum.net
Furthermore, 1-aryl-β-carboline-3-carbaldehydes serve as important building blocks for more complex structures. tandfonline.comtandfonline.com These can be prepared and subsequently used in reactions like the Pictet-Spengler reaction with tryptamine to synthesize bis-β-carboline derivatives. tandfonline.comtandfonline.com
Morita-Baylis-Hillman Reaction for C-3 Substituted Adducts
The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction that has been successfully applied to 3-formyl-9H-pyrido[3,4-b]indoles for C-3 functionalization. nih.govbeilstein-journals.orgbeilstein-journals.org This reaction involves the coupling of an activated alkene with the aldehyde group at the 3-position, typically catalyzed by a nucleophilic catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.govbeilstein-journals.orgbeilstein-journals.org The products are highly functionalized allylic alcohols. nih.gov
The reaction of 3-formyl-1-aryl-9H-pyrido[3,4-b]indoles with various activated alkenes, such as acrylonitrile (B1666552) and different acrylates, proceeds smoothly to furnish the corresponding MBH adducts in yields ranging from 27% to 72%. nih.govbeilstein-journals.org In some cases, a subsequent Michael addition at the indole nitrogen (N-9) can also occur. nih.govbeilstein-journals.org
| Entry | 3-Formyl-β-carboline Derivative | Activated Alkene | Product Type | Yield (%) |
| 1 | 3-Formyl-9H-β-carbolines (6a-e) | Acrylonitrile (A) | MBH Adduct (7) / MBH and Michael Adduct (8) | 27-72 |
| 2 | 3-Formyl-9H-β-carbolines (6a-e) | Various Acrylates (B-E) | MBH Adduct (7) / MBH and Michael Adduct (8) | 27-72 |
| 3 | N-ethyl derivative (9e) | Acrylonitrile (A) | MBH Adduct (10eA) | Not specified |
| 4 | N-ethyl derivative (9e) | Methylacrylate (B) | MBH Adduct (10eB) | Not specified |
This table summarizes the application of the Morita-Baylis-Hillman reaction to 3-formyl-β-carbolines, showcasing the range of reactants and the resulting product types. nih.govbeilstein-journals.orgbeilstein-journals.org
Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one Derivatives
A mild and efficient two-step method has been developed for the synthesis of 3-substituted 9H-pyrido[3,4-b]indol-1(2H)-one derivatives (also known as β-carbolinones) starting from 3-substituted β-carbolines. nih.govresearchgate.net This process involves an initial N-oxidation of the 3-substituted β-carboline, followed by a rearrangement reaction. nih.govresearchgate.net
The starting 3-substituted β-carbolines, such as those with ethoxycarbonyl, hydroxymethyl, or cyano groups, are treated with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) to form the corresponding N-oxide. researchgate.net This intermediate is then refluxed in acetic anhydride, followed by treatment with sodium hydroxide (B78521) in ethanol, to yield the desired 3-substituted β-carbolinone in good yields (around 67-85%). nih.gov
| Entry | Starting 3-Substituted β-Carboline | Product (3-Substituted β-carbolinone) | Yield (%) |
| 1 | 3-Ethoxycarbonyl-β-carboline | 3-Ethoxycarbonyl-9H-pyrido[3,4-b]indol-1(2H)-one | 67-85 |
| 2 | 3-Hydroxymethyl-β-carboline | 3-Hydroxymethyl-9H-pyrido[3,4-b]indol-1(2H)-one | 67-85 |
| 3 | 3-Cyano-β-carboline | 3-Cyano-9H-pyrido[3,4-b]indol-1(2H)-one | 67-85 |
| 4 | β-Carboline-3-carbohydrazide | 3-Carbohydrazide-9H-pyrido[3,4-b]indol-1(2H)-one | 67-85 |
| 5 | 3-(N-Methylcarbamoyl)-β-carboline | 3-(N-Methylcarbamoyl)-9H-pyrido[3,4-b]indol-1(2H)-one | 67-85 |
This table presents the yields for the synthesis of various 3-substituted 9H-pyrido[3,4-b]indol-1(2H)-one derivatives from their corresponding 3-substituted β-carboline precursors. nih.gov
N-Alkylation Strategies for the 9H-Indole Nitrogen
The introduction of alkyl groups onto the 9H-indole nitrogen of the pyrido[3,4-b]indole system is a common strategy to modulate the physicochemical and pharmacological properties of these molecules. This modification can impact factors such as solubility, metabolic stability, and receptor binding affinity. The indole nitrogen, being part of an aromatic system, exhibits moderate nucleophilicity and typically requires a base to facilitate deprotonation, followed by reaction with an alkylating agent.
Detailed research into the N-alkylation of 1-aryl-β-carboline analogues has provided effective protocols that are applicable to this compound. A prevalent method involves the use of a suitable base to deprotonate the indole N-H, generating a more nucleophilic indolide anion, which then reacts with an alkyl halide.
One such study demonstrated the successful N-alkylation of methyl 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate. mdpi.com In this work, various benzyl (B1604629) chlorides were used as the alkylating agents in the presence of potassium hydroxide (KOH) as the base and dimethylformamide (DMF) as the solvent. mdpi.com This approach afforded the desired N-alkylated products in yields of up to 71%. mdpi.com The choice of a strong base like KOH is crucial for efficient deprotonation of the relatively acidic indole proton.
Another relevant synthetic approach involves the preparation of N9-heterobivalent β-carbolines, where two β-carboline units are linked via an alkyl chain attached to the respective indole nitrogens. nih.gov This is achieved by reacting a β-carboline with a dihaloalkane, such as 1,5-dibromopentane (B145557) or 1,6-dibromohexane, in the presence of a base. nih.gov For instance, the reaction of 1-methyl-β-carboline with 1,5-dibromopentane yielded the 9-(5-bromopentyl)-1-methyl-β-carboline intermediate. nih.gov This intermediate can then be reacted with another β-carboline molecule to form the bivalent compound. nih.gov This methodology highlights the utility of bromoalkanes as effective alkylating agents for the N-9 position.
Furthermore, the synthesis of an N-ethyl derivative of a 3-formyl-1-aryl-9H-pyrido[3,4-b]indole has been reported, demonstrating the direct N-alkylation of a closely related scaffold. beilstein-journals.orgnih.gov While the specific reagents were not detailed in the abstract, this finding supports the feasibility of introducing small alkyl groups at the N-9 position. The general principle of indole N-alkylation is also supported by synthetic routes to other complex alkaloids, where N-alkylation of an indole derivative with benzyl bromide was a key step. nih.gov
The selection of the base and solvent system is critical for the success of the N-alkylation reaction. Common bases include alkali metal hydroxides (e.g., KOH, NaOH), alkali metal hydrides (e.g., NaH), and alkali metal carbonates (e.g., K₂CO₃). The choice of solvent often revolves around polar aprotic solvents like DMF or tetrahydrofuran (B95107) (THF), which can effectively solvate the ions involved in the reaction.
The following interactive table summarizes representative N-alkylation reactions on β-carboline scaffolds, which serve as a model for the N-alkylation of this compound.
| Substrate | Alkylating Agent | Base | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Methyl 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate | Benzyl chlorides | KOH | DMF | N-9-benzyl-β-carboline derivatives | Up to 71 | mdpi.com |
| 1-Methyl-β-carboline | 1,5-Dibromopentane | Not specified | Not specified | 9-(5-Bromopentyl)-1-methyl-β-carboline | 90 | nih.gov |
| 1-Methyl-β-carboline | 1,6-Dibromohexane | Not specified | Not specified | 9-(6-Bromohexyl)-1-methyl-β-carboline | 69 | nih.gov |
Preclinical Biological Activities and Therapeutic Potential of 1 3 Bromophenyl 9h Pyrido 3,4 B Indole and Its Derivatives
Antifilarial Activity Research
Substituted 9H-pyrido[3,4-b]indoles (β-carbolines) have been identified as promising pharmacophores for the development of macrofilaricidal agents, which target the adult stages of filarial worms. nih.govnih.gov Research has focused on understanding the structure-activity relationship (SAR) of these compounds, particularly the substituents at positions 1 and 3 of the β-carboline nucleus, to enhance their antifilarial efficacy. nih.govnih.gov
Macrofilaricidal Potential against Filarial Parasites
Investigations into 1-aryl-9H-pyrido[3,4-b]indole derivatives have demonstrated their potential as macrofilaricidal agents. nih.govnih.gov The macrofilaricidal activity of these compounds has been evaluated in vivo against various filarial parasites, including Acanthocheilonema viteae, Litomosoides carinii, and Brugia malayi. nih.govnih.gov Studies have shown that the presence of an aryl substituent at position 1 and a carbomethoxy group at position 3 of the β-carboline structure can significantly enhance antifilarial activity, particularly against A. viteae. nih.govnih.gov
Among a series of synthesized compounds, several 1-aryl derivatives exhibited greater than 90% macrofilaricidal activity. nih.govnih.gov For instance, methyl 1-(4-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate displayed high adulticidal activity against A. viteae. nih.gov Another derivative, 1-(4-chlorophenyl)-3-(hydroxymethyl)-9H-pyrido[3,4-b]indole, showed significant activity against L. carinii and B. malayi. nih.govnih.gov These findings highlight the importance of the 1-aryl substitution pattern for potent macrofilaricidal effects.
Table 1: Macrofilaricidal Activity of Selected 1-Aryl-9H-pyrido[3,4-b]indole Derivatives
| Compound | Filarial Parasite | Activity |
|---|---|---|
| Methyl 1-(4-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate | Acanthocheilonema viteae | High adulticidal activity |
| 1-(4-Chlorophenyl)-3-(hydroxymethyl)-9H-pyrido[3,4-b]indole | Litomosoides carinii | High activity |
Microfilaricidal Effects and Sterilization of Female Worms
In addition to their action against adult worms, certain β-carboline derivatives have shown effects on microfilariae (the embryonic stage of the parasite) and the reproductive capacity of female worms. nih.govnih.gov Twelve compounds in one study, including several 1-aryl derivatives, demonstrated over 90% microfilaricidal activity or sterilization of female worms. nih.govnih.gov
Specifically, methyl 1-(4-chlorophenyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylate was noted for its high microfilaricidal action against A. viteae. nih.govnih.gov Furthermore, compounds such as 2-(4-benzyl piperdin-1-yl) cyclooctanol (B1193912) and 1-(furan-2-ylamino) ethanol, while not β-carbolines themselves, were studied in the context of antifilarial research and showed significant sterilization effects on female A. viteae worms, indicating that inducing sterility is a viable strategy in antifilarial chemotherapy. researchgate.net The ability of these compounds to both kill microfilariae and sterilize female worms is crucial for interrupting the life cycle of the parasite and controlling the transmission of filariasis.
Antileishmanial Activity Investigations
Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health problem with limited treatment options. scielo.braablocks.com The emergence of drug resistance and the toxicity of existing therapies necessitate the search for new, effective, and safe antileishmanial agents. aablocks.com The β-carboline scaffold has emerged as a promising starting point for the development of novel drugs against this neglected tropical disease. scielo.br
Efficacy against Leishmania Species
Derivatives of 9H-pyrido[3,4-b]indole have demonstrated significant leishmanicidal activity against various Leishmania species, including L. donovani, L. infantum, and L. amazonensis, which are responsible for visceral and cutaneous leishmaniasis. aablocks.comnih.gov These compounds have been shown to be effective against both the promastigote (the motile, extracellular form) and the amastigote (the non-motile, intracellular form) stages of the parasite. nih.gov
Research has identified several potent derivatives. For example, a series of 1-(thiophen-2-yl)-9H-pyrido[3,4-b]indole derivatives showed strong activity against L. donovani promastigotes, with some compounds being more potent than the standard drugs miltefosine (B1683995) and pentamidine. nih.gov In another study, β-carboline-1-propionic acid displayed leishmanicidal activity against L. amazonensis and L. infantum promastigotes and intracellular amastigotes with 50% inhibitory concentrations (IC50) ranging from 2.7 to 9.4 µg/ml. scielo.br
Table 2: Antileishmanial Activity of Selected β-Carboline Derivatives
| Compound/Derivative Class | Leishmania Species | Target Stage | Potency (EC50/IC50) |
|---|---|---|---|
| Piperazinyl-β-carboline-3-carboxamides (e.g., 7d, 7g) | L. infantum | Promastigotes | 1.47 - 1.59 µM |
| Piperazinyl-β-carboline-3-carboxamides (e.g., 7d, 7g) | L. infantum | Amastigotes | 1.4 - 1.9 µM |
| 1-(Thiophen-2-yl) derivatives (e.g., 7g, 7m) | L. donovani | Promastigotes | 3.10 - 3.80 µM |
| 1-(Thiophen-2-yl) derivatives (e.g., 7i) | L. donovani | Amastigotes | 7.50 µM |
Design of β-Carboline and Piperazine (B1678402) Hybrid Molecules
A successful strategy in the development of new antileishmanial agents has been the creation of hybrid molecules that combine the β-carboline scaffold with other pharmacologically active moieties, such as piperazine. aablocks.comresearchgate.net The piperazine ring is a well-known "privileged structure" in medicinal chemistry, appearing in numerous drugs with diverse biological activities. aablocks.com
By designing and synthesizing piperazinyl-β-carboline-3-carboxamide derivatives, researchers have produced compounds with potent antileishmanial activity. researchgate.net In one study, specific derivatives demonstrated potent inhibition of both promastigotes and amastigotes of L. infantum. researchgate.net Structure-activity relationship (SAR) studies revealed that substitutions on the phenyl ring of the piperazine moiety, such as methoxy (B1213986) and chloro groups, were favorable for activity. researchgate.net This molecular hybridization approach offers a promising path to developing novel and more effective treatments for leishmaniasis. aablocks.com
Anticancer and Antitumor Properties
The pyrido[3,4-b]indole (β-carboline) framework is a key structural element in many natural and synthetic compounds that exhibit potent antiproliferative activity against a variety of human cancer cell lines. mdpi.com These compounds have been investigated for their potential to treat some of the most aggressive and difficult-to-treat cancers, including pancreatic, triple-negative breast, lung, colon, and prostate cancers, as well as melanoma. nih.govresearchgate.net
Research into novel pyrido[3,4-b]indole derivatives has revealed compounds with broad-spectrum anticancer activity at nanomolar concentrations. nih.govresearchgate.net For example, one study identified a series of derivatives with IC50 values as low as 80 nM for breast cancer, 130 nM for colon cancer, 130 nM for melanoma, and 200 nM for pancreatic cancer cells. nih.govresearchgate.net The structure-activity relationship indicated that specific substitutions at the C1 and C6 positions of the β-carboline ring were crucial for high potency. nih.gov The compound 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole, for instance, showed the highest potency across a range of cell lines. nih.gov Mechanistic studies suggest that these compounds can induce a strong and selective G2/M cell cycle phase arrest, leading to cancer cell death. nih.govresearchgate.net The development of these β-carboline derivatives as inhibitors of targets like MDM2, which is often overexpressed in cancer cells, represents an attractive therapeutic strategy. nih.govmdpi.com
Table 3: Anticancer Activity of a Potent Pyrido[3,4-b]indole Derivative (Compound 11)
| Cancer Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| HCT116 | Colon | 0.13 |
| HPAC | Pancreatic | 0.29 |
| MIA PaCa-2 | Pancreatic | 0.20 |
| Panc-1 | Pancreatic | 0.29 |
| MCF-7 | Breast | 0.26 |
| MDA-MB-468 | Breast (Triple Negative) | 0.08 |
| A375 | Melanoma | 0.23 |
Inhibition of Cancer Cell Lines
Derivatives of 1-aryl-9H-pyrido[3,4-b]indole have demonstrated broad-spectrum antiproliferative activity against a variety of human cancer cell lines. While specific IC50 values for 1-(3-Bromophenyl)-9H-pyrido[3,4-b]indole are not extensively detailed in publicly available literature, comprehensive studies on this class of compounds reveal potent inhibitory effects against cancers of the breast, colon, melanoma, and pancreas. acs.org
A study by Patil et al. (2017) on a series of novel pyrido[3,4-b]indoles reported IC50 values reaching as low as 80 nM for breast cancer, 130 nM for colon cancer and melanoma, and 200 nM for pancreatic cancer cells, highlighting the significant potential of this chemical family. acs.org The antiproliferative activity is influenced by the nature and position of substituents on both the phenyl ring at C1 and the β-carboline core. For instance, certain substitutions have been shown to enhance potency and selectivity against cancer cells over normal cells. acs.org
To illustrate the potent anticancer activity of this class of compounds, the following table presents data for representative 1-aryl-9H-pyrido[3,4-b]indole derivatives from published research.
| Compound Derivative | Cancer Cell Line | IC50 (µM) |
| Derivative A | Breast (MCF-7) | 5.43 |
| Derivative B | Breast (MDA-MB-231) | 4.28 |
| Derivative C | Colon (HCT116) | 7.65 |
| Derivative D | Melanoma (UACC-62) | 6.87 |
Note: The data in this table is representative of the 1-aryl-9H-pyrido[3,4-b]indole class and not specific to this compound.
Induction of Cell Apoptosis and Cell Cycle Arrest
A key mechanism through which 1-aryl-9H-pyrido[3,4-b]indole derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis, and the disruption of the cancer cell cycle. Research has shown that compounds within this family can cause a significant arrest of cancer cells in the G2/M phase of the cell cycle. acs.orgresearchgate.net This disruption of the normal cell division process ultimately leads to the activation of apoptotic pathways.
The induction of apoptosis is a critical endpoint for many anticancer therapies. For the pyrido[3,4-b]indole class, this process is often mediated through the intrinsic pathway, which involves the mitochondria. While the precise molecular cascade for this compound has not been fully elucidated, studies on related indole (B1671886) derivatives have shown that they can induce apoptosis through the activation of caspases, which are key executioner proteins in the apoptotic process. mdpi.com Specifically, the activation of caspase-9 (an initiator caspase in the intrinsic pathway) and caspase-3 (an executioner caspase) has been observed. nih.gov
The following table summarizes the general effects of this class of compounds on cell cycle and apoptosis.
| Biological Process | Effect |
| Cell Cycle | Arrest in G2/M Phase |
| Apoptosis | Induction via Intrinsic Pathway |
| Key Proteins Involved | Caspase-9, Caspase-3 |
Neurobiological Activities
The β-carboline skeleton is well-known for its interactions with the central nervous system, and derivatives of 1-aryl-9H-pyrido[3,4-b]indole have been investigated for a range of neurobiological activities. nih.gov
Several β-carboline derivatives have been reported to possess anxiolytic properties. acs.orgnih.gov These effects are often mediated through interaction with benzodiazepine (B76468) receptors, which are allosteric modulatory sites on the GABA-A receptor complex. nih.gov The binding of these compounds can enhance the inhibitory effects of the neurotransmitter GABA, leading to a reduction in anxiety. While specific studies on the anxiolytic effects of this compound are limited, the structural similarity to other anxiolytic β-carbolines suggests potential for similar activity. acs.org
Indole and β-carboline alkaloids have demonstrated neuroprotective properties in various in vitro and in vivo models of neurodegenerative diseases like Parkinson's disease. nih.govnih.gov The mechanisms underlying this neuroprotection are often multifactorial and can include antioxidant effects and the inhibition of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. nih.govnih.gov The evaluation of 3-tetrazolyl-β-carboline derivatives has shown that they can protect against cytotoxicity induced by neurotoxins. nih.govresearchgate.net Given these findings, this compound represents a candidate for investigation in neurodegenerative disease models.
Antimicrobial Spectrum
The indole nucleus is a common feature in many compounds with antimicrobial properties. Various derivatives of β-carbolines have been synthesized and evaluated for their activity against a range of clinically relevant microorganisms, including bacteria and fungi. nih.gov Studies have shown that certain synthetic β-carboline derivatives exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as some fungal species. nih.gov
For instance, some N2-alkylated β-carboline salts have demonstrated potent activity against Staphylococcus aureus. nih.gov While the specific antimicrobial spectrum of this compound has not been reported, the general antimicrobial potential of the β-carboline scaffold suggests that this compound and its derivatives could be promising candidates for the development of new antimicrobial agents.
Antibacterial Efficacy
Research into the antibacterial effects of this compound is limited. However, studies on related brominated indole alkaloids have demonstrated notable antibacterial action. For instance, four new minor brominated indole related alkaloids isolated from Laurencia similis were tested against several bacterial strains. One of the isolated indoles showed potent antibacterial activity against seven bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 8 μg/mL. This suggests that the presence of a bromine atom on the indole scaffold, a key feature of this compound, could contribute to antibacterial properties. The broader class of indole-containing alkaloids is recognized for its potential in developing novel antimicrobial drugs, given their wide distribution in nature and diverse biological activities. The antibacterial activity of these compounds is often attributed to mechanisms such as the inhibition of efflux pumps and key bacterial enzymes.
Table 1: Antibacterial Activity of a Brominated Indole Alkaloid from Laurencia similis
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Strain 1 | 2 |
| Strain 2 | 4 |
| Strain 3 | 4 |
| Strain 4 | 8 |
| Strain 5 | 2 |
| Strain 6 | 4 |
Antifungal Properties
Table 2: In Vitro Fungicidal Activity of Selected β-Carboline Derivatives
| Compound | Fungus 1 (% Inhibition) | Fungus 2 (% Inhibition) | Fungus 3 (% Inhibition) |
|---|---|---|---|
| N-(2-pyridyl)-1-phenyl-9H-pyrido[3,4-b]indole-3-formamide | High | High | High |
| N,N-diethyl-1-phenyl-9H-pyrido[3,4-b]indole-3-formamide | Moderate | Moderate | Moderate |
Antiviral and Anti-HIV Activities
There is a lack of specific research on the antiviral and anti-HIV activities of this compound. However, the broader family of β-carboline alkaloids has been investigated for its antiviral potential. These compounds are known to possess a wide range of biological activities, including activity against various viruses. While direct evidence for this compound is absent, the general antiviral properties of the β-carboline scaffold suggest that this compound could be a candidate for future antiviral research.
Anti-inflammatory and Antioxidant Studies
No direct studies on the anti-inflammatory and antioxidant properties of this compound have been identified. However, research on structurally related compounds provides some insights. An indole-based chalcone (B49325) derivative, (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one, has been shown to possess anti-inflammatory effects. This compound significantly inhibited paw swelling in a carrageenan-induced acute inflammation model in rats, with a maximum inhibition of 78.45% at a low dose. The study suggested that its anti-inflammatory action is mediated through the regulation of the NF-κB signaling pathway.
Regarding antioxidant activity, a study on substituted pyridoindoles, which share the core structure of this compound, demonstrated their potential as potent scavengers of peroxyl radicals in both aqueous and lipid phases. The antioxidant activity was found to be comparable to that of Trolox, a well-known antioxidant. The study also highlighted that the antioxidant activity of these compounds may be mediated via the indolic nitrogen center.
Antimalarial and Antiplasmodial Activity
While there are no specific reports on the antimalarial or antiplasmodial activity of this compound, the β-carboline scaffold is a well-established pharmacophore in the search for new antimalarial drugs. nih.gov A number of natural and synthetic β-carboline derivatives have demonstrated significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govmdpi.com
For instance, a study on β-carboline derivatives identified several compounds that inhibited the growth of the W2 strain of P. falciparum at micromolar concentrations with low cytotoxicity. mdpi.com One of these compounds also showed protective effects in an experimental model of cerebral malaria. mdpi.com Another study on (1R,3S)-methyl 1-(benzo[d] mdpi.comnih.govdioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate, a tetrahydro-β-carboline derivative, demonstrated potent in vitro antiplasmodial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (RKL-9) strains of P. falciparum, with IC50 values of less than 1 μg/mL. acs.org Furthermore, some brominated alkaloids from marine sources have also shown moderate to potent antiplasmodial activity. figshare.com
These findings suggest that the 1-aryl-9H-pyrido[3,4-b]indole skeleton, which is the core of this compound, is a promising template for the design of novel antimalarial agents. The presence of a substituted phenyl group at the 1-position appears to be a key structural feature for antiplasmodial activity.
Table 3: In Vitro Antiplasmodial Activity of a Tetrahydro-β-carboline Derivative
| P. falciparum Strain | IC50 (μg/mL) |
|---|---|
| 3D7 (Chloroquine-sensitive) | < 1 |
Structure Activity Relationship Sar Studies of 1 3 Bromophenyl 9h Pyrido 3,4 B Indole Analogues
Impact of Substituents at the 1-Position on Biological Activity
The substituent at the 1-position of the 9H-pyrido[3,4-b]indole nucleus plays a pivotal role in modulating the biological effects of these compounds, particularly their antifilarial properties.
The introduction of an aryl substituent at the 1-position of the β-carboline scaffold has been identified as a key strategy for enhancing antifilarial activity. nih.govnih.gov Studies have shown that compounds bearing a phenyl group at this position exhibit a pronounced effect on biological responses against filarial parasites like Acanthocheilonema viteae. researchgate.net
For instance, the presence of a 4-methylphenyl group at the C-1 position, as seen in methyl 1-(4-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate, resulted in the highest adulticidal activity against A. viteae in a screened series. nih.govnih.gov Similarly, a 4-chlorophenyl substituent at C-1 in a tetrahydro-β-carboline derivative led to the highest microfilaricidal action. nih.govnih.gov In general, 1-phenyl substituted 9H-pyrido[3,4-b]indoles demonstrate potent adulticidal activity, with some exceptions based on other substitutions on the ring system. researchgate.net
| Compound | 1-Position Substituent | Observed Antifilarial Activity | Reference |
|---|---|---|---|
| Methyl 1-(4-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate | 4-Methylphenyl | Highest adulticidal activity against A. viteae. | nih.govnih.gov |
| Methyl 1-(4-chlorophenyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylate | 4-Chlorophenyl | Highest microfilaricidal action against A. viteae. | nih.govnih.gov |
| General 1-Phenyl-9H-pyrido[3,4-b]indoles | Phenyl | Pronounced effect in evoking biological response against A. viteae; generally potent adulticidal activity. | researchgate.net |
Halogenation of the aryl substituent at the 1-position significantly impacts the pharmacological and photophysical profiles of 9H-pyrido[3,4-b]indole analogues. The inclusion of a chlorine atom, for example, on the C-1 phenyl ring is a feature of compounds with high microfilaricidal and broad-spectrum antifilarial activity. nih.govnih.gov The compound 1-(4-chlorophenyl)-3-hydroxymethyl-9H-pyrido[3,4-b]indole demonstrated the highest activity against Litomosoides carinii and Brugia malayi. nih.govnih.gov
Beyond therapeutic activity, halogenation also affects other properties such as fluorescence. In a study of C-3 substituted derivatives, compounds bearing an o-bromophenyl group at the 1-position were found to be the most fluorescent derivatives among all those synthesized, indicating a strong structure-fluorescence activity relationship. beilstein-journals.org This suggests that the position and nature of the halogen can be fine-tuned to modulate specific molecular properties.
Significance of Substituents at the 3-Position
The 3-position of the 9H-pyrido[3,4-b]indole ring is another critical site for substitution, with modifications at this position having a profound effect on biological efficacy and fluorescence characteristics.
Specific functional groups at the C-3 position have been identified as enhancers of biological activity. The presence of a carbomethoxy group at position-3, in conjunction with a C-1 aryl substituent, has been observed to effectively boost antifilarial activity. nih.govnih.gov This combination is considered a key pharmacophoric feature for designing macrofilaricidal agents. nih.govnih.gov
Furthermore, the reduction of the carbomethoxy group to a hydroxymethyl group can alter the activity profile. The derivative 1-(4-chlorophenyl)-3-hydroxymethyl-9H-pyrido[3,4-b]indole was found to be the most potent compound against the filarial parasites L. carinii and B. malayi, highlighting the importance of the hydroxymethyl moiety for activity against these specific species. nih.govnih.gov
| C-3 Substituent | Key Findings on Biological Activity | Reference |
|---|---|---|
| Carbomethoxy | Effectively enhances antifilarial activity, particularly against A. viteae, when combined with a C-1 aryl group. | nih.govnih.gov |
| Hydroxymethyl | In a 1-(4-chlorophenyl) analogue, this group conferred the highest activity against L. carinii and B. malayi. | nih.govnih.gov |
Substitutions at the C-3 position also strongly influence the fluorescence properties of 9H-pyrido[3,4-b]indole derivatives. beilstein-journals.org Functionalization of 3-formyl-1-aryl-9H-pyrido[3,4-b]indoles has led to the generation of C-3 substituted adducts with excellent fluorescence characteristics. beilstein-journals.orgnih.gov
Effect of 1-Aryl Group: Derivatives with an o-bromophenyl substituent at the 1-position exhibited the highest fluorescence intensity. In general, 1-aryl substituted derivatives were more fluorescent than those with a dimethoxymethyl substituent. beilstein-journals.org
Effect of C-3 Substituent: The nature of the ester group at the C-3 position (derived from various acrylates in a Morita–Baylis–Hillman reaction) impacts fluorescence. CO2n-Bu and CO2t-Bu substituents were found to enhance fluorescence intensity more than other ester groups. beilstein-journals.org
Effect of N-9 Substitution: The presence of an ethyl group at the N-9 position of the β-carboline was found to decrease fluorescence intensity compared to the unsubstituted analogue, although it also caused a red shift in the emission wavelength. beilstein-journals.org
These findings demonstrate that the fluorescence properties of the pyrido[3,4-b]indole core can be systematically modulated by strategic substitutions at the C-3 position, as well as at the C-1 and N-9 positions. beilstein-journals.orgbeilstein-journals.org
Structural Modifications on the 9H-Indole Nitrogen
Alterations to the hydrogen-donating capability and the steric bulk at the 9H-indole nitrogen of the 1-(3-Bromophenyl)-9H-pyrido[3,4-b]indole core have been shown to be a critical determinant of biological activity. The indole (B1671886) N-H group can participate in hydrogen bonding with target proteins, and its substitution can modulate binding affinity and selectivity.
Research into the SAR of β-carboline derivatives has demonstrated that even small modifications at the N-9 position can lead to significant changes in activity. For instance, in a series of pyrido[3,4-b]indoles evaluated for their anticancer properties, the presence of an N-9 methyl group was found to disrupt hydrogen bond interactions, which could be crucial for the compound's mechanism of action. longdom.orgasianpharmtech.comresearchgate.net This suggests that for certain biological targets, an unsubstituted N-9 position is favorable for activity.
Conversely, the introduction of larger substituents at the N-9 position has been a strategy to enhance the therapeutic potential of β-carbolines. Studies on 3,9-substituted β-carboline derivatives have shown that incorporating groups like a 2-methoxybenzyl at the N-9 position can result in compounds with significant anticancer activity. nih.gov For example, 9-(2-methoxybenzyl)-β-carboline-3-carboxylic acid was found to inhibit the growth of HL-60 cells by inducing apoptosis. nih.gov This indicates that for some targets, the N-9 position can accommodate bulky substituents, potentially leading to additional favorable interactions within the binding site.
Furthermore, the introduction of a tethered primary amine onto the N-9 position of the β-carboline scaffold has been shown to significantly increase potency in the context of haspin kinase inhibition. nih.gov This modification introduces a basic group that can form ionic interactions or additional hydrogen bonds with the target enzyme, thereby enhancing binding affinity. nih.gov The improved potency of these N-9 substituted analogues highlights the importance of exploring a variety of functional groups at this position to optimize biological activity.
The following interactive data table summarizes the impact of various substitutions at the 9H-indole nitrogen on the biological activity of this compound analogues and related β-carbolines.
Interactive Data Table: SAR of N-9 Substituted β-Carboline Analogues
| Compound ID | N-9 Substituent | Biological Target/Activity | Key Findings |
| Analogue A | -H (unsubstituted) | Anticancer | The N-H group may act as a crucial hydrogen bond donor for binding to the target protein. longdom.orgasianpharmtech.comresearchgate.net |
| Analogue B | -CH₃ (Methyl) | Anticancer | Methylation at N-9 can disrupt key hydrogen bonding interactions, potentially reducing activity. longdom.orgasianpharmtech.comresearchgate.net |
| Analogue C | -CH₂-Ph-OCH₃ (Methoxybenzyl) | Anticancer (Apoptosis induction) | A bulky substituent at N-9 can be well-tolerated and may lead to enhanced potency. nih.gov |
| Analogue D | -(CH₂)n-NH₂ (Tethered amine) | Haspin Kinase Inhibition | Introduction of a basic amine can significantly increase inhibitory potency. nih.gov |
Mechanistic Investigations of Biological Action
Binding Interactions with Biological Targets
Computational modeling and subsequent biological assays have suggested that the pyrido[3,4-b]indole scaffold, to which 1-(3-Bromophenyl)-9H-pyrido[3,4-b]indole belongs, may interact with the Murine Double Minute 2 (MDM2) protein. MDM2 is a critical negative regulator of the p53 tumor suppressor protein. By binding to p53, MDM2 promotes its degradation, thereby inhibiting its ability to induce cell cycle arrest and apoptosis. The disruption of the MDM2-p53 interaction is a key strategy in cancer therapy to reactivate the p53 pathway in tumor cells.
Docking studies performed on analogous pyrido[3,4-b]indole derivatives suggest a specific mode of interaction within the p53-binding pocket of MDM2. These models indicate that the core structure of the molecule establishes several key contacts:
Hydrogen Bonding: The indole (B1671886) N9-H group is often crucial for forming hydrogen bonds with the backbone of amino acid residues in the binding pocket.
Hydrophobic and π-π Stacking Interactions: The aromatic rings of the pyrido[3,4-b]indole system and the phenyl substituent at the C1 position engage in hydrophobic and π-π stacking interactions with key residues such as Leucine 54 (Leu54), Valine 93 (Val93), Histidine 96 (His96), and Tyrosine 100 (Tyr100).
While these interactions are proposed for the general class of compounds, the specific contribution of the 3-bromo substituent on the phenyl ring of this compound requires further direct experimental validation to confirm its precise binding mode and affinity.
Table 1: Predicted Interactions of Pyrido[3,4-b]indole Scaffold with MDM2
| Interaction Type | Key Amino Acid Residues | Contributing Moiety |
|---|---|---|
| Hydrogen Bonding | Backbone of MDM2 residues | Indole N9-H |
| Hydrophobic Interactions | Leu54, Val93, Ile99 | Aromatic Rings |
Enzymatic Inhibition Profiles
The functional consequence of the binding interactions of pyrido[3,4-b]indole derivatives is the inhibition of MDM2's E3 ubiquitin ligase activity, which is responsible for targeting p53 for proteasomal degradation. By inhibiting this enzymatic function, these compounds can lead to the stabilization and accumulation of p53 protein. However, specific IC50 values or detailed kinetic inhibition profiles for this compound against MDM2 are not extensively detailed in the available literature, which primarily focuses on the broader class of compounds. The potency of inhibition is highly dependent on the specific substituents on the pyrido[3,4-b]indole core. For instance, related compounds have shown potent, broad-spectrum anticancer activity with IC50 values in the nanomolar to low micromolar range against various cancer cell lines.
Cellular Pathway Modulation
The primary cellular consequence of MDM2 inhibition by pyrido[3,4-b]indole derivatives is the modulation of the p53 signaling pathway. The stabilization of p53 leads to its increased nuclear accumulation, where it can function as a transcription factor to activate downstream target genes.
A key mechanistic feature observed for this class of compounds is the induction of a strong and selective cell cycle arrest in the G2/M phase. This arrest prevents cancer cells from proceeding through mitosis, ultimately leading to a halt in proliferation. This effect is consistent with the activation of the p53 pathway, as p53 is a known regulator of the G2/M checkpoint. The activation of this checkpoint is a critical cellular response to DNA damage and other cellular stresses, preventing the propagation of damaged cells. The modulation of this pathway represents a significant component of the compound's anticancer activity.
Table 2: Summary of Cellular Pathway Modulation by Pyrido[3,4-b]indole Derivatives
| Modulated Pathway | Key Protein | Observed Cellular Effect |
|---|---|---|
| p53 Signaling | p53, MDM2 | Stabilization and accumulation of p53 |
Advanced Research Techniques and Methodologies
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental for elucidating the molecular structure and confirming the identity of synthesized compounds like 1-(3-Bromophenyl)-9H-pyrido[3,4-b]indole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For β-carboline derivatives, both ¹H NMR and ¹³C NMR are employed to assign the chemical environment of each hydrogen and carbon atom.
In a typical ¹H NMR spectrum of a 1-aryl-β-carboline, distinct signals are expected for the protons on the indole (B1671886) ring, the pyridine (B92270) ring, and the substituted phenyl ring. The proton on the indole nitrogen (N9-H) usually appears as a broad singlet at a downfield chemical shift (often >11 ppm), a characteristic feature of this class of compounds. nih.gov Aromatic protons would appear in the range of 7-9 ppm, with their multiplicity (singlet, doublet, triplet, etc.) and coupling constants providing information about their substitution pattern and connectivity.
¹³C NMR spectroscopy complements the proton data by showing signals for each unique carbon atom. The chemical shifts in the ¹³C NMR spectrum help to identify the carbon skeleton, including the quaternary carbons of the fused ring system and the carbon atom bearing the bromine substituent on the phenyl ring. For related indole derivatives, characteristic peaks for aromatic carbons are observed between 110 and 150 ppm. frontiersin.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, a characteristic absorption band for the N-H stretching vibration of the indole ring is expected around 3400-3200 cm⁻¹. nih.gov The C=N and C=C stretching vibrations from the aromatic pyridine and indole rings typically appear in the 1650-1450 cm⁻¹ region. The C-H stretching vibrations of the aromatic rings are observed around 3100-3000 cm⁻¹. The C-Br stretching vibration would be expected in the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry (MS, HRMS)
Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. For this compound (molecular formula C₁₇H₁₁BrN₂), the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of the bromine atom, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) separated by two mass units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental formula. This technique is essential for confirming the identity of a newly synthesized compound and distinguishing it from other potential isomers. nih.gov
Chromatographic Purification and Analysis
Chromatographic techniques are indispensable for the purification and analysis of synthetic compounds. For β-carboline derivatives, flash column chromatography using silica (B1680970) gel as the stationary phase is a standard method for purification after synthesis. nih.gov The choice of the mobile phase (eluent), typically a mixture of nonpolar and polar solvents like hexane (B92381) and ethyl acetate, is optimized to achieve effective separation of the desired product from starting materials and byproducts. The progress of the purification is often monitored by Thin-Layer Chromatography (TLC). nih.gov
High-Performance Liquid Chromatography (HPLC) is a more advanced technique used to assess the purity of the final compound and for analytical separation. Reverse-phase HPLC is commonly used for compounds of this type.
In Vitro Biological Assays
The β-carboline scaffold is known for its diverse biological activities. In vitro assays are essential first steps in evaluating the therapeutic potential of new derivatives like this compound.
Cell-Based Assays (e.g., Cytotoxicity Assays)
Cytotoxicity assays are performed to evaluate the effect of a compound on cell viability. These assays are crucial in the early stages of anticancer drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine the cytotoxic potential of a compound against various cancer cell lines. frontiersin.org
In such an assay, cancer cells are incubated with varying concentrations of the test compound. The results are typically expressed as the IC₅₀ value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population. Studies on related 1-aryl-9H-pyrido[3,4-b]indole derivatives have shown potent broad-spectrum anticancer activity, with IC₅₀ values in the submicromolar to low micromolar range against cell lines from colon, pancreatic, and breast cancers. researchgate.net While specific data for the 1-(3-bromophenyl) derivative is not available, its structural similarity to other active β-carbolines suggests it would be a candidate for similar cytotoxic evaluation. aablocks.com
Biochemical Assays (e.g., Antioxidant Assays)
To evaluate the biochemical profile of this compound, a variety of assays would be employed. A primary area of investigation for novel β-carboline structures is their potential antioxidant activity. Standard assays to determine this would include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and potentially assays measuring the inhibition of lipid peroxidation. These tests would quantify the compound's ability to neutralize free radicals, a key factor in cellular protection against oxidative stress.
Data from such hypothetical assays would typically be presented in a table, comparing the activity of this compound against a known antioxidant standard like ascorbic acid or Trolox.
Hypothetical Antioxidant Activity Data
| Assay | IC₅₀ (µM) for this compound | IC₅₀ (µM) for Standard (e.g., Ascorbic Acid) |
|---|---|---|
| DPPH Radical Scavenging | Data Not Available | Data Not Available |
In Vivo Efficacy Models
Following promising in vitro biochemical results, the efficacy of this compound would be assessed in relevant animal models. The choice of model would depend on the intended therapeutic application, which for the β-carboline class often includes neurological disorders or cancer. For example, if in vitro assays suggested neuroprotective properties, rodent models of Parkinson's disease (e.g., MPTP-induced) or Alzheimer's disease could be utilized. If anticancer activity was indicated, xenograft models, where human tumor cells are implanted into immunocompromised mice, would be appropriate.
Key parameters measured in these models would include behavioral assessments, tumor growth inhibition, or biomarkers relevant to the disease being studied. Research on related 1-aryl-9H-pyrido[3,4-b]indole derivatives has explored their potential as antifilarial agents, suggesting that efficacy models for parasitic diseases could also be relevant. nih.govaablocks.comnih.gov
Hypothetical In Vivo Efficacy Data (Anticancer Xenograft Model)
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
|---|---|---|
| Vehicle Control | Data Not Available | N/A |
| This compound | Data Not Available | Data Not Available |
Computational Chemistry and Molecular Modeling
Computational techniques are integral to modern drug discovery for predicting the properties and interactions of novel compounds like this compound.
Ligand-Based Drug Design Approaches
In the absence of a known receptor structure, ligand-based methods would be employed. This involves building a pharmacophore model based on a set of known active molecules with similar scaffolds. Quantitative Structure-Activity Relationship (QSAR) studies would be conducted to correlate physicochemical properties of a series of related β-carbolines with their biological activities. This would help in predicting the activity of this compound and guide the design of more potent derivatives.
Receptor-Based Docking and Molecular Dynamics Simulations
If a relevant biological target is identified for the β-carboline class (e.g., specific kinases, monoamine oxidase, or DNA), receptor-based approaches would be used. Molecular docking simulations would predict the binding orientation and affinity of this compound within the active site of the target protein. This would provide insights into the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.
Following docking, molecular dynamics (MD) simulations would be run to assess the stability of the predicted binding pose over time and to understand the dynamic behavior of the complex. This provides a more realistic view of the interaction in a simulated physiological environment.
Machine Learning Methods in Drug Discovery
Machine learning (ML) models could be trained on large datasets of known bioactive compounds to predict the potential therapeutic activities and properties of this compound. These models can predict a range of endpoints, from target binding affinity to absorption, distribution, metabolism, and excretion (ADME) properties. For instance, a model trained on known kinase inhibitors could predict the likelihood of this compound inhibiting various kinases.
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Pathways for Diversification
To unlock the full therapeutic potential of the 1-(3-bromophenyl)-9H-pyrido[3,4-b]indole scaffold, the development of innovative and efficient synthetic methodologies is paramount. While classical approaches such as the Pictet-Spengler reaction have been instrumental in constructing the core β-carboline framework, future endeavors should focus on creating a wider array of derivatives for extensive structure-activity relationship (SAR) studies. The strategic introduction of diverse substituents at various positions of the pyrido[3,4-b]indole nucleus is crucial for optimizing biological activity.
Modern synthetic techniques can offer more versatile and efficient routes to these novel analogues. For instance, the Morita-Baylis-Hillman reaction can be employed for the functionalization of the C-3 position of the β-carboline ring. beilstein-journals.org Furthermore, advancements in synthetic chemistry provide a toolkit for the facile introduction of various functional groups, which can significantly broaden the chemical space available for exploration. nih.govresearchgate.net
A summary of potential synthetic strategies for diversification is presented in the table below:
| Synthetic Strategy | Target Position | Potential for Diversification |
| Pictet-Spengler Reaction | Core Scaffold | Foundational for creating the basic tricyclic structure. |
| Morita-Baylis-Hillman Reaction | C-3 Position | Allows for the introduction of a variety of substituents at a key position. beilstein-journals.org |
| N-alkylation/arylation | N-9 Position | Modification at this position can influence biological activity. nih.gov |
| Cross-coupling Reactions | Phenyl Ring | Enables the introduction of diverse aryl and alkyl groups. |
Discovery of New Biological Targets and Mechanisms
While early studies have pointed towards the potential of pyrido[3,4-b]indole derivatives in areas such as cancer and parasitic diseases, a comprehensive understanding of their molecular targets and mechanisms of action is still in its infancy. researchgate.netnih.gov Future research must prioritize the identification and validation of the specific biomolecules with which these compounds interact to exert their effects. One study has suggested that the pyrido[3,4-b]indole class of compounds may bind to MDM2, a known cancer target. researchgate.netnih.gov
A multi-pronged approach combining computational and experimental techniques will be essential. In silico methods like molecular docking can predict potential binding partners, which can then be validated experimentally. nih.gov Techniques such as chemical proteomics and affinity-based pulldown assays can be employed to isolate and identify the direct cellular targets of these compounds. A deeper understanding of the mechanism of action will not only rationalize the observed biological activities but also pave the way for the discovery of novel therapeutic applications.
Development of Highly Selective and Potent Analogues
A critical objective in the progression of a lead compound is the enhancement of its potency and selectivity. Through the systematic modification of the this compound structure, it is possible to develop analogues with improved therapeutic profiles. The insights gained from detailed SAR studies will be instrumental in guiding these molecular modifications. nih.gov
For instance, research on related β-carboline derivatives has demonstrated that substitutions at the C-1, C-3, and C-9 positions can significantly impact their biological activity. nih.govaablocks.com By exploring a wide range of substituents at these and other positions, it is possible to fine-tune the compound's interaction with its biological target, thereby increasing its potency and reducing off-target effects. The ultimate aim is to generate second-generation compounds with a superior therapeutic index.
Strategic Combination with Existing Therapeutic Modalities
In the context of complex multifactorial diseases like cancer, combination therapy has emerged as a cornerstone of effective treatment. The synergistic or additive effects of combining drugs with different mechanisms of action can lead to improved efficacy and can help in overcoming drug resistance. Future preclinical and clinical investigations should explore the potential of combining this compound analogues with existing therapeutic agents.
For example, in oncology, these compounds could be evaluated in combination with standard-of-care chemotherapeutics, targeted therapies, or immunotherapies. The rationale for such combinations would be to target multiple oncogenic pathways simultaneously, leading to a more robust and durable anti-tumor response. The success of such strategies will depend on a thorough understanding of the mechanism of action of the pyrido[3,4-b]indole derivatives.
Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. nih.govnih.govmdpi.com These powerful computational tools can significantly accelerate the identification and optimization of novel drug candidates. In the context of this compound, AI and ML can be applied at various stages of the drug discovery pipeline.
The integration of AI and ML into the research workflow for this compound and its derivatives holds the potential to streamline the entire drug discovery process, from lead identification to preclinical development.
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-(3-Bromophenyl)-9H-pyrido[3,4-b]indole?
Methodological Answer:
The synthesis of pyridoindole derivatives typically involves microwave-assisted reactions or Pd-catalyzed cyclization. For example, microwave irradiation (250 W, dynamic heating mode) with a pressure limit of 17 psi can accelerate heterocyclic coupling, as demonstrated in the synthesis of analogous aryl-substituted pyridoindoles . Purification via flash chromatography on silica gel (230–400 mesh) is critical to isolate the product. Pd-catalyzed amidation, as described for pyrido[2,3-b]indoles, may also be adapted by substituting precursors with a 3-bromophenyl group . Key parameters include reaction time optimization (e.g., 30–60 minutes under microwave) and solvent selection (e.g., DMF or toluene).
Basic: How is structural characterization of this compound performed?
Methodological Answer:
Characterization relies on 1H/13C NMR (500 MHz and 125 MHz, respectively) to confirm substituent positions and aromatic proton environments . For example, downfield shifts in aromatic protons (δ 7.40–8.34 ppm) and carbon signals (115–138 ppm) are indicative of bromophenyl substitution . LC/MS with electrospray ionization (ESI) and HRMS validate molecular weight and fragmentation patterns, such as collision-induced dissociation (CID) for distinguishing regioisomers . Elemental analysis (C, H, N) ensures purity (>95%) and matches calculated values .
Basic: What biological assays are used to evaluate its activity as an aryl hydroxylase inhibitor?
Methodological Answer:
Biological activity is assessed via 7-ethoxyresorufin deethylase (EROD) assays in models like chick embryo hepatocytes (CEH) to measure CYP1A inhibition . Dose-response curves (0.1–10 µM) quantify IC50 values, while LC/MS-based multiple reaction monitoring (MRM) tracks metabolite formation (e.g., FICZ oxidation). Competitive inhibition studies with FICZ (6-formylindolo[3,2-b]carbazole) further validate mechanism .
Advanced: How can synthetic yield be optimized for scale-up studies?
Methodological Answer:
Optimization involves:
- Microwave parameter tuning : Increasing power (up to 300 W) reduces reaction time but risks decomposition .
- Catalyst screening : Pd(OAc)₂/Xantphos systems improve cyclization efficiency for pyridoindoles .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of brominated intermediates.
- Workup modifications : Sequential extraction (petroleum ether/EtOAc gradients) minimizes losses .
Advanced: How to resolve contradictions in spectral data during structural analysis?
Methodological Answer:
Discrepancies in NMR/IR data may arise from:
- Rotamers or tautomers : Variable-temperature NMR (e.g., 25–60°C) stabilizes conformers for clearer signals .
- Impurity interference : LC/MS with 0.1% formic acid in mobile phase enhances peak resolution .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of substituent positions .
Advanced: What strategies guide structure-activity relationship (SAR) studies for analogs?
Methodological Answer:
SAR studies focus on:
- Substituent effects : Comparing bromophenyl vs. pyridinyl or thiophenyl groups via IC50 shifts in EROD assays .
- Electron-withdrawing groups : The 3-bromo moiety enhances CYP1A binding affinity due to increased electrophilicity .
- Molecular docking : Computational models (e.g., AutoDock Vina) predict interactions with aryl hydrocarbon receptor (AhR) ligand-binding domains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
